6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Catalog No.
S14576637
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dio...

Product Name

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

6,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-4-3-6-7(10-5(4)2)11-9(14)12-8(6)13/h3H,1-2H3,(H2,10,11,12,13,14)

InChI Key

LRUUPBSAUCTXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)NC2=O)N=C1C

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound features a fused pyridine and pyrimidine ring structure, with two methyl groups at positions 6 and 7 and keto groups at positions 2 and 4. The chemical formula is C₈H₈N₄O₂, and its molecular weight is approximately 180.18 g/mol. The unique structure of this compound contributes to its diverse biological activities and potential applications in medicinal chemistry.

. Notably:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the 5-position of the pyrimidine ring when activated by electron-donating substituents at the 2 and 4 positions. This reaction typically involves the use of dimethyl acetylenedicarboxylate or α,β-unsaturated ketones as reactants .
  • Condensation Reactions: It can also be synthesized via condensation reactions involving 6-amino-1,3-dimethyluracil with aldehydes or other carbonyl compounds under acidic conditions to form various derivatives of pyrido[2,3-d]pyrimidines .

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities. Research indicates that compounds in this class have potential anti-inflammatory and anti-cancer properties. They may interact with various biological targets such as enzymes and receptors involved in disease pathways. Some studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines and exhibit anti-inflammatory effects in animal models .

Several synthesis methods for 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been reported:

  • One-Pot Synthesis: A straightforward method involves reacting 6-amino-1,3-dimethyluracil with aldehydes in a one-pot reaction under acidic conditions (e.g., using formic acid) to produce various derivatives including the target compound .
  • Cyclization Reactions: Cyclization can occur via nucleophilic attack by amino groups on α,β-unsaturated ketones or other suitable electrophiles to yield pyrido[2,3-d]pyrimidine derivatives .
  • Utilization of Dicarbonyl Compounds: The reaction of 6-amino derivatives with dicarbonyl compounds has also been explored for synthesizing substituted pyrido[2,3-d]pyrimidines .

The unique properties of 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione make it valuable in several fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential as anti-inflammatory agents and for treating various cancers.
  • Chemical Biology: The compound serves as a scaffold for designing new drugs targeting specific biological pathways.
  • Material Science: Due to its unique structural features, it may find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking simulations and biochemical assays to evaluate how well the compound interacts with specific proteins involved in disease processes. Preliminary results suggest that it may inhibit certain kinases or enzymes linked to inflammation and cancer progression .

Several compounds share structural similarities with 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These include:

Compound NameStructureUnique Features
6-Amino-1,3-dimethyluracilStructurePrecursor for synthesis; contains an amino group that facilitates reactions
Pyrido[2,3-d]pyrimidine-1,4-dioneStructureDifferent substitution pattern; used in similar biological applications
5-Hydroxy-7-methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneStructureHydroxyl group adds different reactivity; potential for different biological activity

The uniqueness of 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific methyl substitutions at positions 6 and 7 which influence its biological activity and chemical reactivity compared to other related compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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